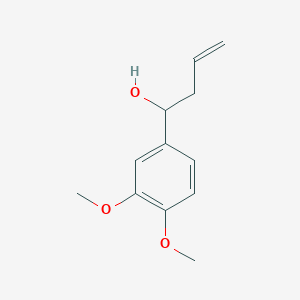

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Description

Structural Classification and Research Significance within Phenylpropanoid Chemistry

1-(3,4-Dimethoxyphenyl)but-3-en-1-ol belongs to the broad class of natural compounds known as phenylpropanoids. These compounds are characterized by a C6-C3 skeleton, comprising a phenyl ring attached to a three-carbon propane (B168953) side chain. In the case of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, the structure features a 3,4-dimethoxyphenyl group bonded to a but-3-en-1-ol chain. This specific arrangement, particularly the presence of the butenyl side chain, places it within a subgroup of phenylbutanoids. researchgate.netresearchgate.net

The research significance of this compound stems largely from its identification as a constituent of plants from the Zingiberaceae family, notably Zingiber cassumunar Roxb. researchgate.netmedchemexpress.comkoreascience.kr This plant, known as "Plai" in Thailand, has a history of use in traditional medicine. The isolation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol from this plant has prompted investigations into its biological properties, with studies reporting on its potential anti-inflammatory activities. researchgate.netnih.gov Its chemical structure serves as a template for synthetic chemists aiming to develop new compounds with potential therapeutic applications.

Historical Context of Academic Synthesis and Isolation of the Compound

The initial encounters with 1-(3,4-dimethoxyphenyl)but-3-en-1-ol in academic literature are linked to its isolation from natural sources. Bioassay-guided fractionation of extracts from the rhizomes of Zingiber cassumunar led to the identification of this compound. koreascience.kr For instance, a notable study in 1997 detailed the isolation of what was referred to as "Compound D," later identified as (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol, from the hexane (B92381) extract of the plant. nih.gov

From a synthetic perspective, a key academic synthesis of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol was reported in a 1980 publication by a team of researchers including Pittaya Tuntiwachwuttikul. researchgate.net This synthesis was part of a broader effort to synthesize various constituents of Zingiber cassumunar. The general synthetic strategy to access such homoallylic alcohols often involves the nucleophilic addition of an allyl organometallic reagent to an appropriate aldehyde. In this context, the reaction would conceptually involve the addition of an allyl Grignard reagent, such as allylmagnesium bromide, to veratraldehyde (3,4-dimethoxybenzaldehyde). nih.govnih.govwikipedia.org This reaction forms the carbon-carbon bond between the aldehyde carbon and the allyl group, establishing the core structure of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Chemical and Physical Properties

Below is a table summarizing some of the key computed chemical and physical properties of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | nih.gov |

| Molecular Weight | 208.25 g/mol | nih.gov |

| IUPAC Name | 4-(3,4-dimethoxyphenyl)but-3-en-1-ol | nih.gov |

| XLogP3 | 1.7 | nih.gov |

| Exact Mass | 208.109944368 Da | nih.gov |

Spectroscopic Data Summary

The structural elucidation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is confirmed through various spectroscopic techniques. A 2014 study reported the identification of the compound using FTIR, 1H-NMR, 13C-NMR, and LC-MS, with the data corresponding to previously published values. semanticscholar.org

| Spectroscopy Type | Key Findings |

| ¹H-NMR | Signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl group, the vinyl protons of the butenyl chain, the methoxy (B1213986) groups, and the hydroxyl and adjacent methine protons are observed. koreascience.kr |

| ¹³C-NMR | Resonances for all 12 carbon atoms are accounted for, including those of the aromatic ring, the double bond, the carbon bearing the hydroxyl group, and the two methoxy carbons. semanticscholar.org |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak consistent with the compound's molecular weight. koreascience.kr |

| FTIR | The infrared spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic C-H stretching, C=C double bond stretching, and C-O stretching of the ether and alcohol functionalities. semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10,13H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTUPEKHAZEVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC=C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280854 | |

| Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-46-0 | |

| Record name | NSC18929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dimethoxyphenyl but 3 En 1 Ol

Laboratory-Scale Synthesis Protocols

The creation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol in a laboratory setting can be achieved through several reliable methods. These protocols primarily involve the reaction of a carbonyl compound with an organometallic reagent.

Grignard Reagent-Mediated Approaches from 3,4-Dimethoxybenzaldehyde (B141060)

A principal and widely utilized method for the synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol involves the Grignard reaction. mnstate.edu This reaction employs the nucleophilic addition of an allylmagnesium halide to 3,4-dimethoxybenzaldehyde. mnstate.edunih.gov

The Grignard reagent, typically allylmagnesium bromide, is prepared by reacting magnesium metal with allyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgthieme-connect.de It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. mnstate.edu The reaction is often initiated with a crystal of iodine to activate the magnesium surface. thieme-connect.de To prevent the formation of 1,5-hexadiene (B165246) as a byproduct through a Würtz-coupling reaction, a large excess of magnesium turnings and slow addition of allyl bromide are necessary. orgsyn.org

Once the allylmagnesium bromide is formed, a solution of 3,4-dimethoxybenzaldehyde in the same anhydrous solvent is added dropwise, usually at a low temperature to control the exothermic reaction. The allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired secondary alcohol, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol. mnstate.edu

| Reagent/Condition | Purpose |

| Magnesium Turnings | Reacts with allyl bromide to form the Grignard reagent. |

| Allyl Bromide | Source of the nucleophilic allyl group. |

| Anhydrous Ether (e.g., Diethyl Ether, THF) | Solvent for the reaction, must be free of water. |

| Iodine (crystal) | Optional, to activate the magnesium surface. |

| 3,4-Dimethoxybenzaldehyde | The electrophilic aldehyde substrate. |

| Acidic Workup (e.g., aq. HCl, aq. NH4Cl) | To protonate the alkoxide intermediate and yield the final alcohol. |

Barbier Reaction-Based Syntheses Utilizing Allylbromide and 3,4-Dimethoxybenzaldehyde

An alternative to the Grignard reaction is the Barbier reaction, which offers a more operationally simple, one-pot procedure. wikipedia.orgarkat-usa.org Unlike the Grignard synthesis where the organometallic reagent is prepared separately, the Barbier reaction generates the organometallic species in situ. wikipedia.org This involves the simultaneous reaction of an alkyl halide, a carbonyl compound, and a metal. wikipedia.org

For the synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, 3,4-dimethoxybenzaldehyde and allyl bromide are mixed with a metal such as zinc, indium, or tin in a suitable solvent. wikipedia.orgchegg.comresearchgate.net Zinc-mediated Barbier reactions are common and can often be carried out in aqueous media, presenting a greener alternative to the strictly anhydrous conditions of the Grignard reaction. wikipedia.orgnih.gov

In a typical procedure, 3,4-dimethoxybenzaldehyde and allyl bromide are added to a suspension of zinc powder in a solvent mixture, such as THF and aqueous ammonium (B1175870) chloride solution, often at 0 °C. chegg.comnih.gov The metal facilitates the formation of an organometallic intermediate from allyl bromide, which then immediately reacts with the aldehyde present in the same pot to form the target alcohol after workup. wikipedia.org

| Metal | Solvent System | Key Advantages |

| Zinc (Zn) | THF/aq. NH4Cl | Inexpensive, can be performed in aqueous media. wikipedia.orgnih.gov |

| Indium (In) | DMF, Water | Can be used in catalytic amounts with a co-metal like Aluminum. arkat-usa.org |

| Tin (Sn) | Not as common as Zn or In for this specific transformation. | Often requires harsher conditions. |

Multi-Step Synthesis Strategies from Aromatic Aldehyde Precursors

The synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol can also be approached through multi-step sequences starting from various aromatic aldehyde precursors. libretexts.org For instance, a precursor like veratraldehyde (3,4-dimethoxybenzaldehyde) can be derived from more complex natural products like eugenol (B1671780) through a series of reactions including methylation, isomerization, and oxidation. ijcea.org

Another multi-step strategy could involve the protection of a more reactive functional group on a precursor molecule before performing the key carbon-carbon bond-forming step. aroonchande.com For example, if a molecule contained both a ketone and an ester, the ketone could be selectively protected as a ketal. Then, a Grignard reaction could be performed on the ester. Finally, deprotection would yield a molecule with the desired alcohol functionality derived from the ester and the original ketone intact. aroonchande.com While not a direct synthesis of the title compound from a simple aldehyde, these strategies highlight the versatility of synthetic planning.

A general multi-step approach starting from 3,4-dimethoxybenzene could involve chloromethylation to produce 3,4-dimethoxybenzyl chloride, followed by a Sommelet reaction with hexamethylenetetramine and subsequent hydrolysis to yield 3,4-dimethoxybenzaldehyde. google.com This aldehyde can then be used in a Grignard or Barbier reaction as described previously.

Reduction Strategies for Carbonyl Precursors

The synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol can also be achieved by the reduction of a corresponding ketone precursor, 1-(3,4-dimethoxyphenyl)but-3-en-1-one. This ketone can be synthesized via methods such as the Friedel-Crafts acylation of veratrole with butenoyl chloride or through an aldol (B89426) condensation-type reaction.

Stereoselective Reduction of Ketone Intermediates to the Secondary Alcohol Functionality

The reduction of the prochiral ketone, 1-(3,4-dimethoxyphenyl)but-3-en-1-one, to the chiral secondary alcohol, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, can be achieved with high stereoselectivity using various reagents and catalysts. Chiral reducing agents or catalysts can be employed to produce one enantiomer of the alcohol in excess.

Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers a powerful method for stereoselective ketone reduction. mdpi.com These enzymes, often from organisms like E. coli, can exhibit high enantioselectivity, yielding optically active alcohols. mdpi.com The reaction conditions typically involve the enzyme, a cofactor regeneration system (often using a sacrificial alcohol like isopropanol), and the ketone substrate in a buffered aqueous solution. mdpi.com

Catalytic Hydrogenation Methods for Carbonyls

Catalytic hydrogenation is a widely used method for the reduction of carbonyl groups. tcichemicals.com For the reduction of 1-(3,4-dimethoxyphenyl)but-3-en-1-one, care must be taken to selectively reduce the carbonyl group without affecting the carbon-carbon double bond.

Catalysts such as palladium on carbon (Pd/C) under transfer hydrogenation conditions, using a hydrogen donor like formic acid, can be selective for the reduction of alkenes, so careful selection of the catalyst and conditions is crucial. researchgate.net Homogeneous catalysts, like Wilkinson's catalyst, or Noyori-type ruthenium catalysts with chiral ligands, can be employed for the asymmetric hydrogenation of ketones to produce chiral alcohols. tcichemicals.comnih.gov These reactions are typically carried out under an atmosphere of hydrogen gas, sometimes at elevated pressures, in a suitable solvent. tcichemicals.com

| Reduction Method | Reagents/Catalysts | Selectivity |

| Sodium Borohydride (B1222165) (NaBH4) | NaBH4 in Methanol or Ethanol | Chemoselective for ketones over alkenes. ijcea.orgmdpi.com |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | Potentially high enantioselectivity. mdpi.com |

| Asymmetric Hydrogenation | Chiral Ru or Rh catalysts (e.g., BINAP complexes) | High enantioselectivity. tcichemicals.comnih.gov |

| Transfer Hydrogenation | Pd/C, Formic Acid | Can be selective for alkenes, conditions must be optimized for ketone reduction. researchgate.net |

Industrial Scale-Up Considerations and Process Optimization

The large-scale synthesis of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol via the reaction of veratraldehyde with an allylmagnesium halide (Grignard reaction) requires careful control over reaction parameters to ensure high yield and purity.

Challenges in Large-Scale Grignard Reactions: The Grignard reaction, while versatile, presents several challenges upon scale-up. The initiation of the reaction can be sluggish due to an oxide layer on the magnesium surface, which can lead to a dangerous accumulation of unreacted reagents followed by a sudden, highly exothermic reaction. google.com This presents a significant safety risk in large reactors. google.com

Process Parameter Optimization: To mitigate these risks and enhance product quality, several parameters are optimized:

Reagent Purity and Stoichiometry: The use of dry solvents (like diethyl ether or tetrahydrofuran) and reagents is critical, as Grignard reagents react readily with water. sciencemadness.org An excess of magnesium is often used to ensure full conversion of the halide. sciencemadness.org

Initiation: To overcome initiation delays on an industrial scale, a small amount of pre-synthesized Grignard reagent can be added to the vessel to clean the magnesium surface and ensure a smooth start to the reaction. google.com

Temperature Control: Due to the exothermic nature of the reaction, robust cooling systems are essential to maintain a consistent temperature, preventing side reactions and ensuring selectivity.

Addition Rate: The slow, controlled addition of the aldehyde to the Grignard reagent (or vice-versa, depending on the specific process) is crucial for managing heat evolution and minimizing the formation of impurities. sciencemadness.org

Purification: Post-reaction workup typically involves quenching the reaction with an aqueous acid solution to destroy any remaining Grignard reagent and to protonate the alkoxide product. sciencemadness.org The resulting 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is then extracted into an organic solvent. Further purification to achieve high purity standards for industrial applications may involve techniques such as crystallization or column chromatography.

Continuous flow chemistry offers a modern, safer, and often more efficient alternative to traditional batch processing for reactions like the synthesis of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol. The Barbier reaction, which generates the organometallic reagent in situ in the presence of the aldehyde, is particularly well-suited for continuous flow systems. rsc.orgwordpress.com

Advantages of Continuous Flow Barbier Reaction: Studies on analogous processes have demonstrated significant advantages over traditional batch Grignard methods. rsc.orgrsc.org

Enhanced Safety: Continuous flow reactors handle only small volumes of reactive material at any given time. This dramatically reduces the risks associated with highly exothermic reactions and the quenching of large quantities of excess reagents. For instance, a flow process can reduce the amount of excess magnesium requiring quenching by over 100-fold compared to a batch reactor. rsc.orgwordpress.com

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior heat exchange, enabling precise temperature control and minimizing thermal degradation or side reactions. nih.gov

Increased Yield and Purity: The precise control over parameters like residence time, temperature, and stoichiometry in a continuous system can lead to higher yields and purities. researchgate.net Immediate conversion of unstable intermediates in a continuous process can improve product quality compared to batch methods. wordpress.com

Reduced Environmental Impact: Flow processes can lead to a significant reduction in process mass intensity (PMI) and the use of reagents like magnesium. rsc.orgrsc.org

System Implementation: A continuous flow setup for producing a homoallylic alcohol, analogous to 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, can be implemented using a series of continuous stirred tank reactors (CSTRs). rsc.orgwordpress.com

Reactor Setup: In a model system developed by Eli Lilly and Company for a similar pharmaceutical intermediate, solid magnesium is contained in the first CSTR where the organomagnesium species is formed and reacts with the aldehyde. rsc.orgwordpress.com Subsequent reactors can be used for aging or quenching. wordpress.com

Process Optimization: Key parameters such as residence time, solvent composition, stoichiometry, and temperature are optimized to maximize output and purity. rsc.orgresearchgate.net

The table below presents research findings from a continuous flow Barbier reaction used to produce a key pharmaceutical intermediate, illustrating the potential for high-efficiency production.

| Parameter | Value | Notes |

|---|---|---|

| Process Type | Continuous Flow Barbier Reaction | Considered a greener and safer alternative to batch Grignard. rsc.org |

| Reactor Type | Continuous Stirred Tank Reactors (CSTRs) in series | Used to handle the solid magnesium reagent effectively. wordpress.com |

| In-situ Yield | 88% | Demonstrates high conversion under optimized flow conditions. researchgate.net |

| Isolated Yield | 89% | After continuous salt formation and isolation. researchgate.net |

| Product Purity | >99% | Highlights the ability to achieve high purity directly from the process. researchgate.net |

| Production Rate (Crude) | 12 g/h | Achieved over a 47-hour continuous run. rsc.org |

| Production Rate (Isolated) | 22 g/h | Demonstrated using Mixed-Suspension, Mixed-Product Removal (MSMPR) crystallizers. researchgate.net |

| Scale Advantage | A 50 L flow system can replace 4000–6000 L batch reactors. | Illustrates the significant reduction in equipment footprint and operational risk. wordpress.com |

By adopting such continuous flow methodologies, the industrial-scale synthesis of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol could be significantly optimized for safety, efficiency, and product quality, aligning with the principles of modern green chemistry.

Chemical Reactivity and Transformation Pathways of 1 3,4 Dimethoxyphenyl but 3 En 1 Ol

Oxidative Transformations of the Alcohol Functionality

The secondary alcohol group in 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is susceptible to oxidation, which can yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed.

Conversion to Aldehyde Derivatives

The selective oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. For a secondary alcohol like 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, this conversion yields a ketone. However, for the purpose of this section, we will discuss the analogous oxidation of a primary alcohol to an aldehyde, as this is a more common and illustrative transformation. The oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) are often employed for this purpose. mdpi.comorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) to ensure the selective formation of the aldehyde. mdpi.com

For instance, the oxidation of substituted homoallylic alcohols with PCC in the presence of sodium acetate (B1210297) (NaOAc) as a buffer yields the corresponding carbonyl compounds. mdpi.com This methodology can be applied to synthesize 1-(3,4-dimethoxyphenyl)but-3-en-1-one from its corresponding alcohol. Another effective method involves the use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl). organic-chemistry.org This system is known for its high selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. organic-chemistry.org

Table 1: Reagents for the Oxidation of Alcohols to Aldehydes

| Reagent/System | Typical Reaction Conditions | Product from Primary Alcohol | Reference |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2, room temperature | Aldehyde | mdpi.com |

| TEMPO/NaOCl | Biphasic system (e.g., CH2Cl2/H2O), catalytic TEMPO, stoichiometric NaOCl | Aldehyde | organic-chemistry.org |

| Acidified Potassium Dichromate(VI) | Distillation of the product as it forms | Aldehyde | chemguide.co.uk |

Derivatization to Carboxylic Acid Analogues

Further oxidation of the intermediate aldehyde, or the direct, more vigorous oxidation of the primary alcohol, leads to the formation of the corresponding carboxylic acid. A common and potent oxidizing agent for this transformation is acidified potassium dichromate(VI) (K2Cr2O7/H2SO4). chemguide.co.ukdocbrown.infonagwa.com The reaction is typically carried out under reflux conditions to ensure the complete conversion of the alcohol to the carboxylic acid. nagwa.com During this process, the orange color of the dichromate(VI) ion changes to the green of the chromium(III) ion, indicating that the oxidation has occurred. chemguide.co.uk

A two-step, one-pot protocol has also been developed for the oxidation of allylic and benzylic alcohols to their corresponding carboxylic acids. rsc.org This method first employs a copper-catalyzed aerobic oxidation to form the aldehyde, which is then subsequently oxidized in situ to the carboxylic acid using sodium chlorite (B76162) (NaClO2). rsc.org This approach offers a milder alternative to traditional heavy metal oxidants. The application of these methods to 1-(3,4-dimethoxyphenyl)but-3-en-1-ol would yield 4-(3,4-dimethoxyphenyl)but-3-enoic acid.

Table 2: Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent/System | Typical Reaction Conditions | Product from Primary Alcohol | Reference |

| Acidified Potassium Dichromate(VI) | Reflux with excess oxidizing agent | Carboxylic Acid | chemguide.co.ukdocbrown.infonagwa.com |

| 1. Cu(I)/TEMPO/O22. NaClO2 | One-pot, two-step reaction | Carboxylic Acid | rsc.org |

Reductive Transformations of the But-3-en-1-ol Moiety

The but-3-en-1-ol side chain of the molecule offers two sites for reduction: the carbon-carbon double bond and the alcohol functionality (or a ketone if the alcohol is first oxidized).

Hydrogenation of the Alkene Functionality to Saturated Analogues

The carbon-carbon double bond in the butenyl side chain can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas (H2). mdpi.com For example, the hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid to 4-(4-methoxyphenyl)butyric acid is achieved using 10% Pd/C in a solvent mixture of toluene (B28343) and acetic acid at elevated temperatures. google.com A similar approach could be employed to reduce the double bond of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, which would result in the formation of 1-(3,4-dimethoxyphenyl)butan-1-ol.

Table 3: Conditions for Catalytic Hydrogenation of Alkenes

| Catalyst | Hydrogen Source | Typical Solvents | Reference |

| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Acetic Acid, Toluene | mdpi.comgoogle.com |

| Platinum Oxide (PtO2) | H2 gas | Ethanol, Acetic Acid | - |

| Raney Nickel | H2 gas or Hydrazine | Ethanol | mdpi.com |

Formation of Saturated Alcohol Derivatives

The complete saturation of the but-3-en-1-ol moiety involves the reduction of both the alkene and the carbonyl group (if the alcohol is first oxidized to a ketone). If the starting material is 1-(3,4-dimethoxyphenyl)but-3-en-1-one, the carbonyl group can be reduced to a secondary alcohol. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Biocatalytic reductions using yeast strains, such as Candida tropicalis, or isolated alcohol dehydrogenases are also effective and can offer high enantioselectivity. nih.govresearchgate.netresearchgate.net The hydrogenation of the double bond can be performed before or after the reduction of the carbonyl group to yield the fully saturated derivative, 1-(3,4-dimethoxyphenyl)butan-1-ol.

Substitution Reactions Involving Methoxy (B1213986) Groups on the Phenyl Ring

The two methoxy groups on the phenyl ring are relatively stable ether linkages. However, under certain conditions, they can be cleaved in a demethylation reaction to yield the corresponding catechol derivative, 4-(1-hydroxybut-3-enyl)benzene-1,2-diol. This transformation is of interest as it can significantly alter the biological properties of the molecule.

Historically, the Zeisel-Prey method, which involves heating the aryl methyl ether with strong acids like hydrobromic acid (HBr) or hydriodic acid (HI), or with pyridine (B92270) hydrochloride, has been used for demethylation. wikipedia.org More contemporary methods often employ strong nucleophiles. For instance, the thiolate anion (RS-), generated from a thiol, is a powerful nucleophile that can attack the methyl group of the ether, leading to the cleavage of the O-methyl bond. youtube.com Lewis acids, such as aluminum bromide (AlBr3), have also been utilized for the demethylation of related compounds like vanillin. youtube.com Additionally, enzymatic demethylation represents a milder alternative, with certain enzymes capable of selectively removing methyl groups from aromatic ethers. nih.govnih.gov

Table 4: Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Typical Reaction Conditions | Product | Reference |

| Pyridine Hydrochloride | High temperature (180-220 °C) | Phenol | wikipedia.org |

| Thiolate Anion (e.g., from dodecanethiol) | High temperature (e.g., 165 °C) in a polar aprotic solvent | Phenol | youtube.com |

| Aluminum Bromide (AlBr3) | In a suitable solvent like benzene (B151609) | Phenol | youtube.com |

| Biocatalysts (e.g., dioxygenase enzymes) | Aqueous buffer, physiological temperatures | Phenol | nih.govnih.gov |

C-C Cleavage and Degradation Mechanisms

The degradation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, a non-phenolic lignin (B12514952) model compound, primarily proceeds through the cleavage of carbon-carbon bonds in its butenyl side chain. This process is a key step in the breakdown of lignin-related structures in nature and is often facilitated by powerful oxidative agents, particularly enzymatic systems. The most significant cleavage occurs at the Cα-Cβ bond (the bond between the carbon attached to the aromatic ring and the adjacent carbon in the side chain). This reaction breaks the side chain, leading to the formation of smaller, more oxidized molecules. The mechanism typically involves the initial oxidation of the aromatic ring, which destabilizes the side chain and promotes bond cleavage.

The enzymatic degradation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is characteristic of the processes mediated by ligninolytic enzymes produced by white-rot fungi, such as Phanerochaete chrysosporium. wikipedia.org The primary enzyme responsible for the degradation of non-phenolic lignin structures is Lignin Peroxidase (LiP). mdpi.comnih.gov

Lignin Peroxidase is a heme-containing enzyme that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of the dimethoxylated aromatic ring of the substrate. nih.govmdpi.com This oxidation generates a highly reactive aryl cation radical intermediate. The formation of this radical is the crucial first step that initiates the subsequent degradative reactions. mdpi.com

The catalytic cycle of LiP involves the following key steps:

Activation: LiP reacts with H₂O₂ to form a high-redox potential oxo-ferryl intermediate, known as Compound I.

Oxidation: Compound I abstracts one electron from the aromatic ring of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, regenerating the enzyme to its Compound II state and producing the substrate aryl cation radical.

Regeneration: Compound II can then oxidize a second substrate molecule to return to its native state.

Once the aryl cation radical is formed, it is unstable and undergoes spontaneous reactions. The primary pathway for degradation is the Cα-Cβ cleavage of the butenyl side chain. This process is often dependent on the presence of molecular oxygen, which can react with intermediate radicals to form peroxyl intermediates, further propagating the reaction and preventing unwanted polymerization reactions. nih.gov In some cases, a cofactor like veratryl alcohol, itself a secondary metabolite of fungi, can participate in the electron transfer process. wikipedia.orgwikipedia.org

A direct consequence of the Cα-Cβ bond cleavage in the side chain of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is the formation of an aromatic aldehyde. The enzymatic oxidation by Lignin Peroxidase specifically targets this bond, leading to the release of 3,4-dimethoxybenzaldehyde (B141060), commonly known as veratraldehyde. mdpi.comnih.govwikipedia.org

The formation of veratraldehyde from the LiP-catalyzed oxidation of similar lignin model compounds has been well-documented. mdpi.comnih.gov The reaction mechanism, initiated by the formation of the aryl cation radical, leads to the fragmentation of the side chain, yielding veratraldehyde as the stable aromatic product. mdpi.com Veratraldehyde is a widely used organic compound known for its pleasant woody and vanilla-like fragrance and serves as an intermediate in the synthesis of various pharmaceuticals. wikipedia.orgatamanchemicals.comnih.gov

The table below summarizes the primary product resulting from the enzymatic C-C cleavage of the parent compound.

| Precursor Compound | Enzymatic System | Primary Aromatic By-product |

| 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol | Lignin Peroxidase / H₂O₂ | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |

Stereochemical Aspects of Reactivity and Transformations

The chemical structure of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol includes a chiral center at the first carbon of the butenyl side chain (C-1), the carbon atom bonded to both the aromatic ring and the hydroxyl group. The presence of this stereocenter means the compound can exist as two distinct enantiomers, (R)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol and (S)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Stereochemistry plays a crucial role in the reactivity of this compound, especially in enzymatic transformations. Enzymes, being chiral molecules themselves, often exhibit a high degree of stereopreference, meaning they react preferentially with one stereoisomer over another.

Studies on the degradation of similar, more complex lignin model compounds containing multiple chiral centers have demonstrated this enzymatic selectivity. For instance, the oxidation of the diastereomers (erythro and threo forms) of the β-O-4 lignin model compound 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol showed that Lignin Peroxidase preferentially oxidized the threo form over the erythro form. researchgate.net This selectivity arises from the specific three-dimensional structure of the enzyme's active site, which accommodates one stereoisomer more effectively than the other.

Different oxidizing systems can exhibit different or even opposite stereopreferences. While LiP showed a preference for the threo isomer, other systems, such as laccase in the presence of the mediator ABTS, showed a preference for the erythro isomer of the same model compound. researchgate.net In contrast, non-enzymatic and less selective oxidants like Fenton's reagent showed no preference for either stereoisomer. researchgate.net

This evidence strongly suggests that the enzymatic degradation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol would also be a stereoselective process, with the rate and extent of C-C cleavage and veratraldehyde formation being dependent on the specific enantiomer present.

The table below illustrates the observed stereopreference of various oxidative systems on a related lignin model compound, highlighting the importance of stereochemistry in such reactions. researchgate.net

| Oxidative System | Substrate Isomer Preference |

| Lignin Peroxidase (LiP) | threo |

| Laccase / ABTS | erythro |

| Laccase / HBT | threo |

| Laccase / TEMPO | threo |

| Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | threo |

| Fenton's Reagent | None |

Advanced Spectroscopic Characterization Techniques in the Analysis of 1 3,4 Dimethoxyphenyl but 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment.

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. For 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, the spectrum would show characteristic signals for the aromatic, methoxy (B1213986), vinyl, allylic, and carbinol protons. The expected signals, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are outlined in the table below.

Table 1. Predicted ¹H NMR Spectral Data for 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.90 | d | 1H | Aromatic H |

| ~6.85 | dd | 1H | Aromatic H |

| ~6.80 | d | 1H | Aromatic H |

| ~5.80 | m | 1H | Vinyl CH |

| ~5.15 | m | 2H | Vinyl CH₂ |

| ~4.70 | t | 1H | Carbinol CH(OH) |

| ~3.88 | s | 3H | Methoxy (OCH₃) |

| ~3.87 | s | 3H | Methoxy (OCH₃) |

| ~2.50 | m | 2H | Allylic CH₂ |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The molecule possesses 12 carbon atoms, but due to the two equivalent methoxy carbons, a total of 11 distinct signals would be anticipated in the proton-decoupled spectrum.

Table 2. Predicted ¹³C NMR Spectral Data for 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~149.0 | Quaternary | Aromatic C-O |

| ~148.5 | Quaternary | Aromatic C-O |

| ~136.0 | Quaternary | Aromatic C |

| ~134.5 | CH | Vinyl CH |

| ~118.0 | CH | Aromatic CH |

| ~117.5 | CH₂ | Vinyl CH₂ |

| ~111.0 | CH | Aromatic CH |

| ~109.5 | CH | Aromatic CH |

| ~74.0 | CH | Carbinol CH(OH) |

| ~55.9 | CH₃ | Methoxy (OCH₃) |

While 1D NMR provides foundational data, 2D NMR experiments are essential to confirm the connectivity.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the same spin system. Key correlations would be seen between the carbinol proton (CH-OH) and the adjacent allylic methylene (B1212753) protons (-CH₂-), and between the allylic protons and the vinyl protons (-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the fragments. For instance, HMBC would show correlations from the methoxy protons to their respective aromatic carbons and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

The choice of solvent can influence the chemical shifts observed in an NMR spectrum, particularly for protons involved in hydrogen bonding. When switching from a non-polar aprotic solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆, the chemical shift of the hydroxyl (-OH) proton is expected to shift significantly downfield. This is because DMSO is a strong hydrogen bond acceptor, leading to a more deshielded proton. Other protons, especially those on the aromatic ring, may experience smaller shifts due to changes in solvent anisotropy and polarity. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, the key absorptions are predictable.

Table 3. Predicted IR Absorption Bands for 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | C-H stretch | Vinyl |

| ~3000-2850 | C-H stretch | sp³ Aliphatic & Methoxy |

| ~1640 | C=C stretch | Vinyl |

| ~1600, ~1515 | C=C stretch | Aromatic Ring |

| ~1260, ~1140 | C-O stretch | Aryl ether & Alcohol |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The compound has a molecular weight of 208.25 g/mol . caltech.edu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 208. Key fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a peak at m/z 190.

Alpha-cleavage: Cleavage of the C-C bond between the carbinol carbon and the allylic carbon would lead to the loss of an allyl radical (•CH₂CH=CH₂) to form the highly stable 3,4-dimethoxybenzyl cation at m/z 167. This would likely be a prominent peak.

Benzylic cleavage: Fragmentation could also occur to produce other characteristic ions related to the dimethoxyphenyl moiety.

Principles of Ionization Modes and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of compounds through fragmentation analysis. The choice of ionization method is critical and depends on the analyte's properties, such as volatility and polarity. uky.edu For a polar, semi-volatile compound like 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, soft ionization techniques are generally preferred. nd.edu

Ionization Modes:

Electrospray Ionization (ESI): ESI is well-suited for polar molecules and typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺). nd.edu It is a soft ionization technique that often leaves the molecular ion intact, which is crucial for determining molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for relatively polar, semi-volatile samples. nd.edu It ionizes the analyte in the gas phase through proton transfer reactions, usually yielding a prominent quasi-molecular ion, [M+H]⁺. nd.edu

Electron Ionization (EI): As a classical, high-energy ionization method, EI bombards the sample with electrons, leading to extensive fragmentation. nd.edu While this provides a detailed fragmentation "fingerprint" useful for structural elucidation, the molecular ion peak for alcohols can be weak or entirely absent. libretexts.orgyoutube.com

Fragmentation Pathways:

Once ionized, the molecule undergoes fragmentation, and the resulting pattern is diagnostic of its structure. For 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, several key fragmentation pathways can be predicted based on its functional groups (an alcohol, an alkene, and a dimethoxy-substituted aromatic ring). libretexts.org

Alpha-Cleavage: This is a characteristic fragmentation for alcohols and involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, this would involve the cleavage between C1 and C2, leading to the formation of a resonance-stabilized cation containing the dimethoxyphenyl group.

Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a water molecule (mass loss of 18 Da). libretexts.orglibretexts.org This is a common rearrangement that produces an alkene radical cation. libretexts.org

Cleavage of the Allyl Group: The but-3-en-1-ol side chain can lose an allyl radical (•CH₂CH=CH₂), resulting in a fragment corresponding to the dimethoxyphenylmethanol cation.

Aromatic Ring Fragmentation: The stable dimethoxyphenyl ring can also undergo characteristic fragmentations, such as the loss of a methyl group (•CH₃, mass loss of 15 Da) or a methoxy group (•OCH₃, mass loss of 31 Da) from the molecular ion or subsequent fragments. researchgate.net

A tandem mass spectrometry (MS/MS) experiment, where a specific precursor ion is selected and fragmented, would be essential to systematically map these fragmentation pathways and confirm the compound's structure. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol This is an interactive data table. You can sort and filter the data.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 190 | [C₁₂H₁₄O₂]⁺• | Loss of H₂O (Dehydration) |

| 167 | [C₁₀H₁₅O₂]⁺ | Alpha-cleavage (Loss of C₂H₃) |

| 151 | [C₉H₁₁O₂]⁺ | Cleavage of the side chain |

| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage with loss of C₄H₇O |

| 107 | [C₇H₇O]⁺ | Further fragmentation |

Isotopic Composition Analysis for Elemental Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. researchgate.net The molecular formula of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is C₁₂H₁₆O₃. nih.gov

The confirmation is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass. Furthermore, the isotopic pattern of the molecular ion provides additional confirmation. Carbon has a naturally occurring stable isotope, ¹³C, with an abundance of approximately 1.1%. The presence of 12 carbon atoms in the molecule means there is a significant probability of observing a peak at M+1, corresponding to a molecule containing one ¹³C atom. The relative intensity of this M+1 peak is a strong indicator of the number of carbon atoms. Similarly, the presence of isotopes of oxygen (¹⁷O and ¹⁸O) contributes to the M+1 and M+2 peaks, respectively, though to a lesser extent due to their lower natural abundance.

Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol (C₁₂H₁₇O₃⁺) This is an interactive data table. You can sort and filter the data.

| Ion | Calculated Mass (Da) | Relative Intensity (%) | Composition |

|---|---|---|---|

| [M+H]⁺ | 209.1172 | 100.00 | ¹²C₁₂ ¹H₁₇ ¹⁶O₃ |

| [M+1+H]⁺ | 210.1206 | 13.43 | ¹³C¹²C₁₁ ¹H₁₇ ¹⁶O₃ |

| [M+2+H]⁺ | 211.1219 | 1.45 | ¹³C₂¹²C₁₀ ¹H₁₇ ¹⁶O₃ / ¹²C₁₂ ¹H₁₇ ¹⁸O¹⁶O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch The spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within the molecule. bethunecollege.ac.in

For 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, the primary chromophore is the substituted benzene ring. libretexts.org The key electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The conjugated π-system of the aromatic ring gives rise to strong absorption bands in the UV region.

n → π* Transitions: These involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the methoxy and hydroxyl groups, to a π* anti-bonding orbital of the aromatic ring. youtube.com These transitions are typically less intense than π → π* transitions. youtube.com

The 3,4-dimethoxy and the hydroxyl groups act as auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. scienceinfo.comyoutube.com Auxochromes with non-bonding electrons, like -OH and -OCH₃, extend the conjugation through resonance and typically cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). bethunecollege.ac.inyoutube.comyoutube.com Compared to unsubstituted benzene (λmax ≈ 255 nm), 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is expected to show primary absorption bands at longer wavelengths due to the electron-donating effects of the three oxygen-containing substituents.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions This is an interactive data table. You can sort and filter the data.

| Approximate λmax (nm) | Transition Type | Involved Structural Feature |

|---|---|---|

| ~200-220 | π → π* | Aromatic Ring (E2-band) |

| ~270-290 | π → π* | Aromatic Ring (B-band), shifted by auxochromes |

| >300 | n → π* | Lone pairs on O atoms and aromatic π* system |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides information about the vibrational modes of a molecule, yielding a structural fingerprint. nih.gov It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, such as C=C and aromatic ring stretching.

The Raman spectrum of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol would be characterized by several key bands corresponding to its functional groups.

Table 4: Predicted Raman Shifts and Vibrational Mode Assignments This is an interactive data table. You can sort and filter the data.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~2930-2840 | Aliphatic C-H Stretch (CH₃, CH₂, CH) |

| ~1640-1660 | Alkene C=C Stretch |

| ~1600 & ~1515 | Aromatic C=C Ring Stretching |

| ~1260 | Aryl-O Stretch (Asymmetric) |

| ~1140 | C-O Stretch (Alcohol) |

| ~800-900 | C-H Out-of-plane Bending |

The analysis of these vibrational modes, including the stretching of the alkene C=C bond and the breathing modes of the aromatic ring, provides definitive structural information. uoa.grresearchgate.netnsf.gov The specific pattern of substitution on the benzene ring can also be inferred from the C-H bending modes in the fingerprint region. researchgate.net The stretching modes of the C-O bonds of the alcohol and ether groups would also be present. researchgate.netphysicsopenlab.org

Hyphenated Chromatographic Techniques (e.g., LC-MS) for Separation and Identification

For the analysis of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol in complex mixtures, such as natural product extracts, or for its separation from isomers, a separation step prior to detection is essential. chula.ac.thchula.ac.th Liquid chromatography (LC) is the method of choice for non-volatile molecules. thermofisher.com Coupling LC with mass spectrometry (LC-MS) creates a powerful analytical tool that combines physical separation with mass-based detection and identification. thermofisher.comnih.gov

A typical LC-MS method would involve:

Separation: A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) is used to separate the compound from the matrix. thermofisher.com The separation is based on the compound's polarity, where it partitions between a non-polar stationary phase and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). thermofisher.com

Ionization: As the compound elutes from the column, it is introduced into the mass spectrometer's ion source (typically ESI or APCI), where it is converted into gas-phase ions. thermofisher.com

Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records their abundance. thermofisher.com

The combination of the retention time from the LC and the mass spectrum (including the accurate mass of the molecular ion and its specific fragmentation pattern from MS/MS) provides a very high degree of confidence in the identification of the compound. nih.gov This technique is particularly valuable for differentiating between isomers, which have the same molecular mass but will typically exhibit different retention times and potentially different fragmentation patterns. researchgate.netoup.comreddit.com

Derivatization Strategies for Analytical and Synthetic Enhancement of 1 3,4 Dimethoxyphenyl but 3 En 1 Ol

Chiral Derivatizing Agents (CDAs) for Enantiomeric Purity Assessment

Since 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is a chiral molecule, determining its enantiomeric purity is often necessary. While enantiomers have identical physical properties in a non-chiral environment, they cannot be distinguished by standard chromatographic or spectroscopic techniques like NMR. wikipedia.orglibretexts.org Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with both enantiomers of a racemic mixture to form a pair of diastereomers. wikipedia.orgchemeurope.com

Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and separated by achiral analytical methods such as HPLC or NMR spectroscopy. wikipedia.orgpharmacy180.com The reaction of a racemic mixture of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, (R)- and (S)-alkanol, with a single enantiomer of a CDA, for example (R)-CDA, will produce two diastereomeric products: (R,R)- and (S,R)-diastereomers.

These newly formed diastereomers will exhibit different chemical shifts in NMR spectroscopy and different retention times in chromatography, allowing for their quantification. wikipedia.orgnih.gov The ratio of the diastereomers directly reflects the enantiomeric ratio of the original alcohol. acs.org A variety of CDAs are available for alcohols, including chiral acids, isocyanates, and chloroformates. nih.govresearchgate.net Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example of a CDA used for this purpose. wikipedia.orgchemeurope.com

The enantiomeric purity of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol can be determined using NMR spectroscopy after derivatization.

Single-Derivatization Methods : This is the most common approach, where the racemic substrate is reacted with a single enantiomer of a CDA. wikipedia.org The resulting mixture of diastereomers is then analyzed by NMR. The signals for specific protons or other nuclei in the two diastereomers will appear at different chemical shifts, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio. nih.govrsc.org

Double-Derivatization Methods : This method involves two separate experiments. In one, the substrate is reacted with one enantiomer of the CDA (e.g., (R)-CDA), and in the second, it is reacted with the other enantiomer ((S)-CDA). wikipedia.org Comparing the NMR spectra of the two resulting diastereomeric mixtures can provide a more confident assignment of the absolute configuration of the substrate. wikipedia.org This method helps to overcome potential issues with signal overlap or accidental spectral equivalence that can occur in single-derivatization experiments.

Derivatization for Enhanced Detection and Ionization in Chromatographic Analysis

Beyond improving chromatographic separation, derivatization can significantly enhance the detectability of an analyte. chromatographyonline.comwelch-us.com This is particularly important for liquid chromatography-mass spectrometry (LC-MS), where the ionization efficiency of a compound can be a limiting factor. nih.gov

For a neutral molecule like 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, derivatization can be employed to introduce a functional group that is easily ionizable, thereby increasing the sensitivity of LC-MS analysis. nih.govddtjournal.com Reagents can be chosen to add a permanently charged group or a group that is readily protonated in electrospray ionization (ESI). ddtjournal.comresearchgate.net For example, derivatizing the hydroxyl group with a reagent containing a tertiary amine, such as dansyl chloride, introduces a basic site that is easily protonated, leading to a strong signal in positive-ion ESI-MS. ddtjournal.com

Furthermore, derivatization can be used to introduce a chromophore or a fluorophore into the molecule. nih.govchromatographyonline.com This allows for highly sensitive detection using UV-Vis or fluorescence detectors in HPLC. libretexts.org Reagents like benzoyl chloride can be used to derivatize the hydroxyl group, introducing a phenyl group that enhances UV detection. libretexts.org

Table 3: Derivatization Strategies for Enhanced Detection

| Technique | Goal | Example Reagent for Alcohols | Benefit for 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol |

|---|---|---|---|

| LC-MS | Enhance ionization efficiency nih.govddtjournal.com | Dansyl chloride ddtjournal.com | Introduces an easily protonated tertiary amine, increasing signal intensity in ESI-MS. ddtjournal.com |

| HPLC-UV | Introduce a UV-absorbing chromophore libretexts.org | Benzoyl chloride libretexts.org | Adds a phenyl group, increasing absorbance for more sensitive UV detection. libretexts.org |

| HPLC-Fluorescence | Introduce a fluorescent tag nih.gov | Dansyl chloride ddtjournal.com | Adds a highly fluorescent dansyl group for trace-level detection. |

| GC-ECD | Introduce an electron-capturing group libretexts.org | Perfluorinated acylating reagents libretexts.org | Increases sensitivity for electron capture detection. libretexts.org |

Post-Column Derivatization Techniques

Post-column derivatization (PCD) is an analytical technique used in High-Performance Liquid Chromatography (HPLC) where the analyte is chemically modified after it has been separated on the HPLC column but before it reaches the detector. chromatographytoday.comactascientific.com This process is particularly useful for compounds that exhibit poor response to standard HPLC detectors, such as UV-Vis or fluorescence detectors. chromatographytoday.com The derivatization reaction converts the analyte into a product with enhanced detection characteristics.

While 1-(3,4-dimethoxyphenyl)but-3-en-1-ol possesses a dimethoxyphenyl group that absorbs UV light, PCD could be employed to shift the absorption wavelength to a region with less interference or to introduce a fluorophore for highly sensitive fluorescence detection. The reaction occurs in a reactor coil placed between the column and the detector, where a reagent is continuously mixed with the column effluent. nih.gov Modern systems may use Active Flow Technology (AFT) which allows for more efficient mixing within the column's end fitting, reducing the band broadening that can occur with traditional reaction coils. chromatographytoday.comnih.gov

Common PCD reactions often target specific functional groups. For the hydroxyl group in 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, reagents that react with alcohols or phenols could be applicable.

| Reagent | Target Functional Group | Detection Method | Typical Wavelength (nm) | Notes |

| 4-Aminoantipyrene/Potassium Ferricyanide | Phenols | Visible Absorbance | - | Reacts with phenolic compounds in the presence of an oxidizing agent. |

| Fluorescamine | Primary Amines | Fluorescence | Ex: 390, Em: 475 | While specific for primary amines, illustrates the principle of introducing a fluorophore. actascientific.comnih.gov |

| Folin–Ciocalteu Reagent | Antioxidants, Phenols | Visible Absorbance | 754 | General reagent for reducing compounds, including phenols. chromatographytoday.com |

This table presents common post-column derivatization reagents. The selection of a specific reagent for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol would require experimental validation.

On-Fiber and In-Solution Derivatization in Sample Preparation Protocols

Derivatization is a critical step in sample preparation for gas chromatography (GC), especially for polar and non-volatile compounds. For 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, derivatization of its hydroxyl group is essential to increase volatility and thermal stability for GC-MS analysis. researchgate.net This can be achieved through several methods, including on-fiber and in-solution techniques.

On-Fiber Derivatization: This technique is integrated with Solid Phase Microextraction (SPME). The derivatizing agent is loaded onto the SPME fiber either before or after the extraction of the analyte from the sample matrix. uwaterloo.ca As the analyte is adsorbed onto the fiber, it simultaneously reacts with the agent. This approach combines extraction, concentration, and derivatization into a single, often solvent-free, step, making it a greener alternative. uwaterloo.ca It is particularly useful for improving the analysis of reactive or thermally unstable compounds by converting them into more stable derivatives directly at the sampling stage. uwaterloo.ca

In-Solution Derivatization: This is a more conventional approach where the derivatization reaction occurs in a liquid phase after the initial extraction of the analyte. researchgate.net For example, a sample extract containing 1-(3,4-dimethoxyphenyl)but-3-en-1-ol would be dried, and then redissolved in a suitable solvent along with the derivatizing reagent. researchgate.net After the reaction is complete, an aliquot of the solution is injected into the GC-MS. Silylation is the most common in-solution derivatization for alcohols, converting the polar -OH group to a non-polar and more volatile silyl (B83357) ether. chromforum.org

| Technique | Description | Advantages | Disadvantages | Typical Application |

| On-Fiber Derivatization | Analyte is derivatized directly on the SPME fiber after or during extraction. uwaterloo.ca | Combines sampling and sample prep; minimizes solvent use; suitable for on-site analysis. uwaterloo.ca | Reagent loading can be complex; potential for incomplete reaction. | Analysis of volatile or semi-volatile compounds in complex matrices (e.g., environmental, food). |

| In-Solution Derivatization | Analyte is derivatized in a solvent after extraction and before injection. researchgate.net | Well-established protocols; ensures complete reaction; versatile. | Requires additional sample handling steps; uses organic solvents. | Routine GC-MS analysis of polar analytes in biological and chemical samples. |

Derivatization for Stabilizing Thermally Labile Analytes in Analytical Procedures

The structure of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol contains an allylic alcohol functional group. This structure is known to be thermally labile, meaning it is susceptible to degradation at the high temperatures typically used in a GC injection port. The primary degradation pathway is often acid- or heat-catalyzed dehydration, where the hydroxyl group and a proton from an adjacent carbon are eliminated to form water and an additional double bond, leading to a conjugated diene. This degradation results in poor chromatographic peak shape, reduced sensitivity, and inaccurate quantification.

Derivatization is the primary strategy to overcome this thermal instability. By chemically modifying the hydroxyl group, the thermal stability of the molecule is significantly enhanced, allowing for reliable GC analysis.

Silylation: This is the most effective and widely used derivatization technique for stabilizing alcohols. researchgate.net Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the hydroxyl group to form a stable trimethylsilyl (B98337) (TMS) ether. chromforum.org

The resulting TMS derivative of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol would be:

More Thermally Stable: The C-O-Si bond is more stable than the C-O-H bond and the derivatization eliminates the possibility of thermal dehydration.

More Volatile: The replacement of the polar hydroxyl group with a non-polar TMS group reduces intermolecular hydrogen bonding, lowering the boiling point of the compound and making it more suitable for GC.

Chromatographically Improved: The derivative typically produces sharper, more symmetrical peaks, leading to better resolution and more accurate integration. chromforum.org

The choice of silylating agent and reaction conditions (e.g., solvent, temperature, time) depends on the specific analyte and sample matrix.

| Silylating Agent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and versatile; by-products are volatile and do not interfere with chromatography. chromforum.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available; considered one of the strongest silylating agents. |

| N,N-Dimethylformamide | DMF | Often used as a solvent for silylation reactions. chromforum.org |

| Pyridine (B92270) | - | Commonly used as a catalyst and solvent in silylation reactions to neutralize acidic by-products. chromforum.org |

Computational and Theoretical Chemistry Studies of 1 3,4 Dimethoxyphenyl but 3 En 1 Ol and Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the fundamental electronic and structural properties of molecules. Studies on analogues like eugenol (B1671780), isoeugenol (B1672232), and cinnamyl alcohol provide a framework for understanding the characteristics of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Researchers have used methods like DFT with the B3LYP functional and 6-311G(d,p) or 6-311++G(d,p) basis sets to optimize molecular geometries and calculate key electronic descriptors. tiikmpublishing.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Gap) is a crucial indicator of chemical reactivity and kinetic stability. tiikmpublishing.com

A study on eugenol derivatives calculated electronic descriptors using the Hartree-Fock method with a 6-311G basis set. tiikmpublishing.com Another investigation used the semi-empirical PM3 model to analyze the electronic properties of eugenol, finding it to be a relatively unstable substance with a high electron transfer coefficient, suggesting its potential as a reducing agent or antioxidant. jbino.com For isoeugenol, DFT calculations have been employed to determine standard thermodynamic functions and to analyze global and local reactivity descriptors. researchgate.net

In silico studies on cinnamyl alcohol and related compounds have also utilized DFT to elucidate electronic and structural properties, correlating these with potential biological activities. nih.gov The frontier orbitals (HOMO and LUMO) are instrumental in predicting the reactivity and stereochemistry of such compounds. nih.gov

Table 1: Calculated Electronic Properties of Eugenol and Related Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Eugenol | SE-PM3 | -8.858 | 0.299 | 9.157 | jbino.com |

| Eugenol Derivative (Generic) | HF/6-311G | Variable | Variable | Variable | tiikmpublishing.com |

| Isoeugenol | DFT/B3LYP/6-311G(d,p) | -5.61 | -0.54 | 5.07 | researchgate.net |

Reaction Mechanism Elucidation via Computational Approaches (e.g., Density Functional Theory)

Computational methods are invaluable for mapping the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are difficult to observe experimentally.

DFT calculations have been successfully applied to model reactions involving the allylic double bond of analogues like eugenol. For instance, a comparative quantum chemical study of the epoxidation of eugenol and isoeugenol used the UBH&HLYP/6-31G(d) approximation to propose transition state structures and calculate activation energies. nuph.edu.uascilit.com The results indicated that isoeugenol has a higher reactivity in epoxidation reactions, which aligns with the calculated activation energies. nuph.edu.ua

In the context of forming homoallylic alcohols, a key reaction for synthesizing the parent compound, computational studies on the asymmetric allylboration of aldehydes have been performed using DFT. researchgate.netnih.gov These studies investigate the six-membered chairlike transition state structure, elucidating how the catalyst, such as a BINOL-derived hydroxyl carboxylic acid, controls stereoselectivity. researchgate.netnih.gov The flexibility of the catalyst was found to be a key determinant of the reaction mechanism and selectivity. researchgate.net Similarly, the mechanism for the polyhomologation reaction, which involves methylene (B1212753) insertion into carbon-boron bonds, has been studied with DFT, revealing an activation energy barrier of 21.1 kcal/mol for the key 1,2-migration step. rsc.org

Computational studies delineate the step-by-step pathways of chemical reactions. For the formation of chiral homoallylic alcohols, a radical-polar crossover mechanism has been proposed and supported by computational studies. acs.orgacs.org This pathway involves the formation of chromium homoenolates, which, upon photoexcitation, generate radical intermediates. These radicals react with dienes to form allylic chromium intermediates that subsequently add to aldehydes. acs.org

DFT has also been employed to understand the mechanism of copper-catalyzed reactions of allyl alcohols to form β-amino ketones, providing insight into the formation of C-N and C=O bonds. rsc.org Such studies help in understanding the potential side reactions or alternative synthetic routes available to 1-(3,4-dimethoxyphenyl)but-3-en-1-ol. The study of the allylboration of aldehydes not only identifies transition states but also maps the entire reaction coordinate, including the formation of initial reactant-catalyst complexes and subsequent intermediates. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its reactivity and biological interactions. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior.

For diarylpentanoids, which are structurally related to the target compound, conformational analysis has been performed using Nuclear Overhauser Effect Spectroscopy (NOESY) combined with theoretical calculations. mdpi.com These studies revealed that even minor substitutions, such as adding a fluorine atom, can lead to significant changes in the predominant conformer populations. mdpi.com

MD simulations have been used to study the stability and dynamic behavior of eugenol derivatives when interacting with protein targets. rsc.org These simulations can reveal how a ligand settles into a binding pocket and the nature of the intermolecular interactions that stabilize the complex. In a study of novel cinnamates with antibacterial activity, MD simulations were used to analyze the structural and conformational changes of the target protein upon ligand binding, confirming the stability of the docked pose. tandfonline.com

Structure-Activity Relationship (SAR) Studies through Molecular Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies use computational models to link a molecule's structural or electronic features to its biological activity.

Several QSAR studies have been conducted on eugenol derivatives to understand their antioxidant properties. tiikmpublishing.comtiikmpublishing.com In one such study, multilinear regression analysis was used to develop a QSAR equation model. tiikmpublishing.com The best model showed a strong correlation (R = 0.973) and was based on electronic descriptors (HOMO energy, HOMO-LUMO gap), a hydrophobic descriptor (log P), and a steric descriptor (Balaban index). tiikmpublishing.com This equation can be used to predict the antioxidant activity of new eugenol derivatives. tiikmpublishing.comtiikmpublishing.com

For diarylpentanoids, SAR studies have been crucial in optimizing their antitumor and anti-inflammatory activities. mdpi.comnih.gov These studies often involve synthesizing a series of analogues with systematic modifications to the aromatic rings or the linker chain. mdpi.com For example, analysis of synthetic analogues revealed that introducing an electron-withdrawing substituent on one of the aromatic rings enhanced the inhibition of TNF-α production, a key marker of inflammation. nih.gov Molecular modeling and docking are then used to rationalize these findings, often revealing that the activity is linked to the inhibition of pathways like NF-κB and ERK. nih.gov Similar SAR principles have been applied to curcumin-like diarylpentanoid analogues to guide the design of new anticancer agents. nih.gov

Table 2: QSAR Descriptors for Antioxidant Activity of Eugenol Derivatives

| Descriptor Type | Specific Descriptor | Influence on Activity (Log IC50) | Reference |

|---|---|---|---|

| Electronic | HOMO Energy | Positive Correlation | tiikmpublishing.com |

| Electronic | HOMO-LUMO Gap | Positive Correlation | tiikmpublishing.com |

| Hydrophobic | Log P | Positive Correlation | tiikmpublishing.com |

| Steric | Balaban Index | Negative Correlation | tiikmpublishing.com |

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Building Block for Complex Molecule Synthesis

The structure of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, featuring both a nucleophilic hydroxyl group and a reactive double bond, positions it as an excellent starting material for the synthesis of more complex molecules. The allylic alcohol moiety can undergo a variety of transformations, including oxidation, reduction, epoxidation, and substitution reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton. The presence of the 3,4-dimethoxyphenyl group often imparts desirable electronic properties to the molecule and its derivatives, influencing the reactivity and stability of intermediates and final products. While direct total synthesis of highly complex natural products starting from this specific alcohol is not extensively documented in readily available literature, its structural motifs are present in numerous bioactive compounds, suggesting its potential as a key synthetic intermediate.

Precursor in the Synthesis of Diverse Organic Scaffolds

The chemical architecture of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol allows for its use as a precursor in the generation of a variety of organic scaffolds. Through strategic synthetic manipulations, the butenol side chain can be cyclized or otherwise modified to form heterocyclic and carbocyclic ring systems. For instance, intramolecular reactions can lead to the formation of substituted tetrahydrofurans or other cyclic ethers. The double bond can participate in cycloaddition reactions, providing access to more complex polycyclic frameworks. The versatility of this precursor allows chemists to explore novel chemical space and generate libraries of compounds with diverse structural features for applications in drug discovery and materials science.

Role in the Development of Specific Chemical Reagents and Catalysts

The 3,4-dimethoxyphenyl group, a key component of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been incorporated into the design of various ligands and catalysts. The electron-donating nature of the two methoxy (B1213986) groups can influence the electronic properties of a metal center in a catalyst, thereby modulating its reactivity and selectivity. For example, ligands bearing this moiety can be used to create catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations. While the direct use of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol in the synthesis of a specific, named catalyst is not prominently reported, the broader class of compounds containing the 3,4-dimethoxyphenyl unit plays a significant role in the development of bespoke catalytic systems.

Influence of the 3,4-Dimethoxyphenyl Moiety in Broader Synthetic Transformations

The 3,4-dimethoxyphenyl moiety exerts a significant electronic influence on the reactivity of the molecule and its derivatives, which is a valuable asset in a variety of synthetic transformations. The electron-rich nature of this aromatic ring can activate adjacent positions for electrophilic substitution and can stabilize cationic intermediates. This property is particularly useful in reactions such as Friedel-Crafts acylations and alkylations.

A notable example of leveraging this moiety is in the titanium-catalyzed homo- and cross-cyclomagnesiation reactions. sciforum.net In these reactions, a related compound, 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene, which also contains the 3,4-dimethoxyphenyl fragment, is used to synthesize 1Z,5Z-dienes. sciforum.net The presence of the 3,4-dimethoxyphenyl group is crucial for the biological activity of the resulting diene products. sciforum.net The intermolecular homo-cyclomagnesiation, catalyzed by Cp2TiCl2 with the aid of EtMgBr, yields (2Z,6Z)-1,8-bis(3,4-dimethoxyphenyl)octa-2,6-diene in a 74% yield. sciforum.net Similarly, the cross-intermolecular cyclomagnesiation with octadeca-1,2-diene produces 1,2-dimethoxy-4-((2Z,6Z)-pentacose-2,6-dien-1-yl)benzene in a 68% yield. sciforum.net These examples underscore the utility of the 3,4-dimethoxyphenyl group in facilitating complex synthetic transformations and in imparting valuable properties to the final products.

Analytical Method Development for Quantitative Analysis in Research Matrices

The accurate quantification of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol and its derivatives is crucial for research and quality control purposes. To this end, various analytical techniques have been developed and validated, with High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) being the most prominent.

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies for Extract Analysis